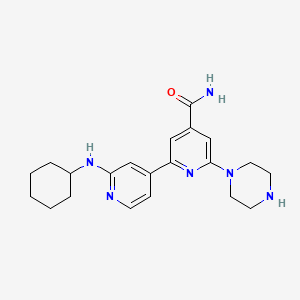![molecular formula C11H13N3O4 B10775058 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog, which plays a significant role in biological research and pharmaceutical applications. Due to its unique structure, it is used in the development of antiviral drugs, targeting specific viral enzymes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Formation of the Oxolan Ring: : The oxolan ring is formed through cyclization reactions involving appropriate alcohol and halogen derivatives under basic conditions.
Introduction of the Amino Group: : Using reagents such as ammonia or amines, the amino group is introduced via nucleophilic substitution reactions.
Functionalization with Hydroxy Groups: : Hydroxy groups are introduced using hydroxylating agents like hydrogen peroxide or via direct hydrolysis under controlled conditions.
Industrial Production Methods
Industrial production involves large-scale synthesis, often employing catalytic methods to ensure high yield and purity. Techniques like chromatography and crystallization are employed for purification to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can yield fully saturated derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions are common, particularly at the amino and hydroxy sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: : Halogen derivatives, amines, and acids under varying temperature and pH conditions.
Major Products
Major products include a variety of substituted pyrimidine derivatives, which are crucial intermediates for further chemical and pharmaceutical developments.
Scientific Research Applications
Chemistry
This compound serves as a cornerstone in the synthesis of nucleoside analogs, which are pivotal in studying nucleotide metabolism and interactions.
Biology
In cellular and molecular biology, it acts as a probe to understand DNA/RNA synthesis, repair mechanisms, and gene expression regulation.
Medicine
Widely researched for its antiviral properties, it is incorporated into treatments for viral infections like Hepatitis C, where it targets viral RNA polymerase.
Industry
In pharmaceuticals, it's used in the development of new drugs and as a standard in analytical chemistry for method development and validation.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one is primarily through incorporation into viral RNA or DNA, leading to chain termination or mutations. It acts on viral polymerases, thus inhibiting viral replication and transcription.
Comparison with Similar Compounds
Unlike other nucleoside analogs, this compound’s hydroxyl and alkynyl groups confer distinct pharmacokinetic properties, enhancing its stability and efficacy.
List of Similar Compounds
2'-deoxy-2'-fluoro-2'-C-methyluridine
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Sofosbuvir (a prodrug that shares structural similarity but differs in pharmacodynamics)
These unique features make 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one a standout in its class, with diverse applications in scientific and medical research.
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)/t6?,7-,9+,10+/m0/s1 |
InChI Key |
LZOQKZZXWGGLBE-ZGFSTQBOSA-N |
Isomeric SMILES |
C#CC([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
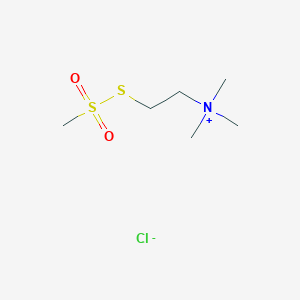
![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)
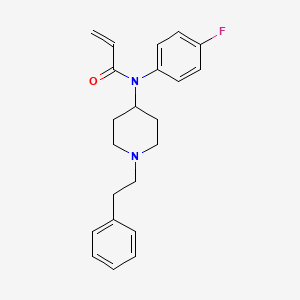
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)

![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)
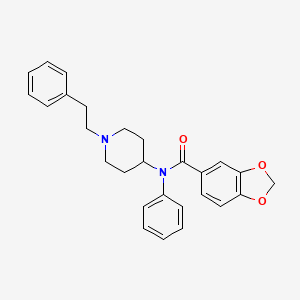

![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
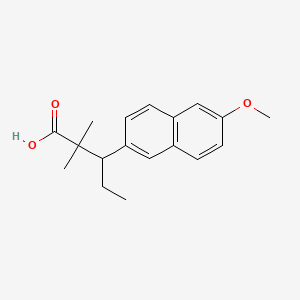
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)
